molecular formula C17H16F3NO5S B2859875 N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1351660-27-9

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2859875
CAS No.: 1351660-27-9
M. Wt: 403.37
InChI Key: VBBWNNNGQJTVCS-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a trifluoromethyl group, a hydroxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 2,3-dihydrobenzo[b][1,4]dioxine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonamide group: This step often involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

    Attachment of the 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl group: This can be done through a nucleophilic substitution reaction where the hydroxy group is introduced via an appropriate reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. The sulfonamide group can participate in various biochemical pathways, potentially inhibiting enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-benzenesulfonamide: Similar structure but lacks the dioxine ring.

    2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: Similar structure but lacks the trifluoromethyl and hydroxy groups.

Uniqueness

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonamide group provides potential for biological activity.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO5S/c18-17(19,20)12-3-1-11(2-4-12)14(22)10-21-27(23,24)13-5-6-15-16(9-13)26-8-7-25-15/h1-6,9,14,21-22H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBWNNNGQJTVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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